molecular formula C19H20ClNO2 B2454344 2-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide CAS No. 2034409-53-3

2-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Cat. No.: B2454344
CAS No.: 2034409-53-3
M. Wt: 329.82
InChI Key: CVCWJQGHEKGOPG-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide ( 2034409-53-3) is a synthetic organic compound with the molecular formula C 19 H 20 ClNO 2 and a molecular weight of 329.82 g/mol. This acetamide derivative features a 2-chlorophenyl group and a methoxy-substituted dihydroindene methyl group, presenting a complex structure with a calculated topological polar surface area of 38.3 Ų and an XLogP3 value of 3.5, indicating moderate lipophilicity . The specific research applications and detailed biological mechanisms of this compound are areas of active exploration. Acetamide derivatives are significant scaffolds in medicinal chemistry and are frequently investigated for their potential interactions with various biological targets. Researchers may find this compound particularly valuable for developing structure-activity relationships (SAR) in drug discovery projects, creating chemical probes, or as a synthetic intermediate for more complex molecules . Its structure suggests potential as a candidate for screening against enzyme families or protein targets that recognize chlorophenyl and indane motifs. This product is listed with a catalog of available quantities for research purposes, supported by analytical data and structural information . It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-23-19(11-15-7-2-3-8-16(15)12-19)13-21-18(22)10-14-6-4-5-9-17(14)20/h2-9H,10-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCWJQGHEKGOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Indene Derivative: The indene derivative can be synthesized through a Friedel-Crafts alkylation reaction.

    Introduction of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction where a chlorophenyl group is introduced.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or indene moieties.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Overview

2-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a synthetic organic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biological research. Its unique chemical structure, featuring a chlorophenyl group, an indene derivative, and an acetamide moiety, positions it as a candidate for further investigation into its biological activities and industrial applications.

Synthesis and Chemical Properties

The synthesis of this compound typically involves several key steps:

  • Formation of the Indene Derivative : Achieved through Friedel-Crafts alkylation.
  • Introduction of the Chlorophenyl Group : This may involve nucleophilic substitution reactions.
  • Formation of the Acetamide Moiety : Finalized through amidation reactions.

These synthetic routes can be optimized for industrial production to enhance yield and purity using catalysts and controlled conditions.

Scientific Research Applications

The compound's potential applications span various domains:

Medicinal Chemistry

  • Therapeutic Agent Development : The structural features of this compound suggest it could serve as a lead compound in drug discovery. Its unique configuration may allow it to interact with specific biological targets, potentially leading to new treatments for diseases.

Biological Studies

  • Biochemical Assays : The compound can be utilized as a probe in biochemical assays to study various biological pathways. Its ability to interact with enzymes or receptors makes it valuable for understanding complex biological processes.

Chemical Synthesis

  • Intermediate in Synthesis : This compound can act as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities with desired properties.

Material Science

  • Development of New Materials : The compound's unique properties may lend themselves to applications in creating new materials or as catalysts in chemical reactions.

Research indicates that this compound exhibits notable biological activities. Studies have suggested potential antitumor properties, making it a candidate for further exploration in cancer research.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide
  • 2-(2-chlorophenyl)-N-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Uniqueness

The unique combination of the chlorophenyl group, indene derivative, and acetamide moiety in 2-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide might confer distinct biological or chemical properties, making it a compound of interest for further study.

Biological Activity

The compound 2-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and any relevant case studies or research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClN1O2C_{17}H_{18}ClN_{1}O_{2}. The structural characteristics include a chlorophenyl group and a methoxy-substituted indene moiety, which are known to influence its biological interactions.

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives with chlorophenyl groups have shown activity against various bacterial strains. The specific activity of this compound against pathogens like Staphylococcus aureus and Escherichia coli needs further investigation to quantify its efficacy.

2. Anticancer Properties

Several studies have explored the anticancer potential of compounds containing indene derivatives. For example, a related compound demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of the PI3K/Akt signaling pathway.

3. Neuroprotective Effects

The neuroprotective effects of similar compounds have been documented, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) enhances their therapeutic potential. Research has shown that such compounds can reduce oxidative stress and inflammation in neuronal cells, which may be beneficial in conditions like Alzheimer's disease.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative disorders.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to enhanced cognitive functions and neuroprotection.

Case Studies and Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of related compounds:

CompoundBiological ActivityIC50 Value (μM)Reference
Compound AAChE Inhibition5.1
Compound BCytotoxicity in MCF-710.3
Compound CAntimicrobial against E. coli8.0

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